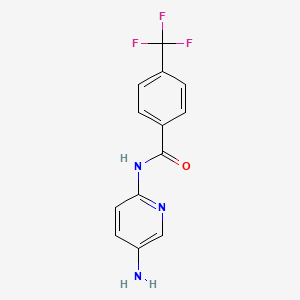
TFAP
概要
説明
N-(5-アミノピリジン-2-イル)-4-(トリフルオロメチル)ベンズアミドは、一般的にTFAPとして知られており、選択的なシクロオキシゲナーゼ-1(COX-1)阻害剤です。 その分子式はC₁₃H₁₀F₃N₃O、分子量は281.23 g/molです 。この化合物は、COX-1の阻害において重要な役割を果たすことで知られており、生物医学研究において貴重なツールとなっています。
準備方法
合成経路と反応条件
N-(5-アミノピリジン-2-イル)-4-(トリフルオロメチル)ベンズアミドの合成は、通常、5-アミノピリジン-2-カルボン酸と4-(トリフルオロメチル)ベンゾイルクロリドを適切な条件下で反応させることから始まります。 反応は通常、反応中に生成される塩酸を中和するために、トリエチルアミンなどの塩基の存在下で行われます 。
工業的生産方法
N-(5-アミノピリジン-2-イル)-4-(トリフルオロメチル)ベンズアミドの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、大きな反応器の使用と、最終生成物の高収率と純度を保証するための反応条件の精密な制御が含まれます。 次に、再結晶またはクロマトグラフィーなどの技術を使用して、化合物を精製します 。
化学反応の分析
反応の種類
N-(5-アミノピリジン-2-イル)-4-(トリフルオロメチル)ベンズアミドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、酸化されて対応する酸化物を形成することができます。
還元: 還元反応によって、アミンまたは他の還元された形態に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)などがあります。
還元: 水素化アルミニウムリチウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によって酸化物が生成される場合があり、還元によってアミンが生成される場合があります 。
科学研究への応用
N-(5-アミノピリジン-2-イル)-4-(トリフルオロメチル)ベンズアミドは、科学研究において幅広い用途を持っています。
化学: さまざまな有機合成反応における試薬として使用されます。
生物学: この化合物は、酵素阻害、特にCOX-1阻害を伴う研究に使用されています。
医学: COX-1阻害特性のため、炎症や痛みを伴う状態における潜在的な治療用途について調査されています。
科学的研究の応用
N-(5-Aminopyridin-2-yl)-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in studies involving enzyme inhibition, particularly COX-1 inhibition.
Medicine: Due to its COX-1 inhibitory properties, it is investigated for potential therapeutic applications in conditions involving inflammation and pain.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
N-(5-アミノピリジン-2-イル)-4-(トリフルオロメチル)ベンズアミドは、シクロオキシゲナーゼ-1(COX-1)酵素を選択的に阻害することでその効果を発揮します。 この阻害は、化合物がCOX-1の活性部位に結合することによって起こり、それによって酵素がアラキドン酸をプロスタグランジンに変換することを妨げます。プロスタグランジンは、炎症や痛みの仲介物質です 。
類似の化合物との比較
類似の化合物
アセトフェノン: N-(5-アミノピリジン-2-イル)-4-(トリフルオロメチル)ベンズアミドの構造アナログであり、さまざまな有機合成反応で使用されます。
トリフルオロアセトフェノン: 有機合成や医薬品研究で同様の用途を持つ別のフッ素化アナログ.
独自性
N-(5-アミノピリジン-2-イル)-4-(トリフルオロメチル)ベンズアミドは、COX-1を選択的に阻害するという特性で独特です。これは、同じレベルの選択性や効力を持ち合わせていない可能性のある他の類似の化合物とは異なります .
類似化合物との比較
Similar Compounds
Acetophenone: A structural analogue of N-(5-Aminopyridin-2-yl)-4-(trifluoromethyl)benzamide, used in various organic synthesis reactions.
Trifluoroacetophenone: Another fluorinated analogue with similar applications in organic synthesis and pharmaceutical research.
Uniqueness
N-(5-Aminopyridin-2-yl)-4-(trifluoromethyl)benzamide is unique due to its selective inhibition of COX-1, which distinguishes it from other similar compounds that may not have the same level of selectivity or potency .
特性
IUPAC Name |
N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)9-3-1-8(2-4-9)12(20)19-11-6-5-10(17)7-18-11/h1-7H,17H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCFFMPDIBWZLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of TFAP?
A1: this compound is a potent and selective inhibitor of cyclooxygenase-1 (COX-1) []. COX-1 is an enzyme involved in the synthesis of prostaglandins, which are lipid compounds that play a role in inflammation and pain signaling.
Q2: What are the downstream effects of COX-1 inhibition by this compound?
A2: By inhibiting COX-1, this compound reduces the production of prostaglandins, thus exhibiting analgesic (pain-relieving) effects [, ].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C13H9F3N2O, and its molecular weight is 282.22 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: The research papers provided do not contain detailed spectroscopic data for this compound.
Q5: How stable is this compound under different storage conditions?
A5: Specific data on the stability of this compound under various conditions is not available in the provided research papers.
Q6: Does this compound exhibit any catalytic properties?
A6: this compound itself is not reported to have catalytic properties. It acts as an enzyme inhibitor rather than a catalyst.
Q7: Have computational methods been employed in the study of this compound?
A8: Yes, density functional theory (DFT) calculations have been used to investigate the interactions between this compound and platinum surfaces, revealing insights into this compound's behavior in heterogeneous catalysis [, ].
Q8: How does modifying the structure of this compound affect its activity?
A9: Researchers explored modifications to the this compound scaffold to improve its properties. Replacing the diaminopyridine core with a 5-amino-2-ethoxy-N-(substituted-phenyl)benzamide structure led to compounds with varied COX-1 inhibitory and analgesic activities []. For example, compound 9g (5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide) showed more potent analgesia than this compound and indomethacin, without causing urine discoloration [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















